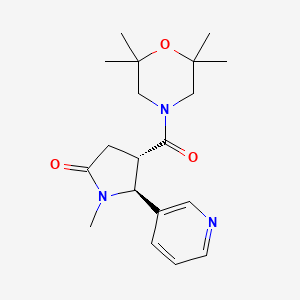![molecular formula C13H21N3O4 B7342567 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7342567.png)
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a number of therapeutic applications.
作用机制
As mentioned, 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By doing so, it increases the levels of GABA available to bind to GABA receptors, which can have a number of effects on brain activity. GABA is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons. By increasing GABA levels, this compound can reduce overall brain activity and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of this compound on the brain and body are complex and varied. In addition to increasing GABA levels, this compound has been shown to affect a number of other neurotransmitters and receptors. For example, it can increase the release of dopamine, a neurotransmitter involved in reward and motivation, and reduce the release of glutamate, an excitatory neurotransmitter that can cause seizures and other neurological problems when levels are too high.
实验室实验的优点和局限性
One of the major advantages of using 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid in lab experiments is its high selectivity for GABA-AT. This means that it is less likely to have off-target effects on other enzymes or receptors, which can complicate data interpretation. However, this compound can be difficult to work with due to its low solubility in water and other common solvents. Additionally, it can be expensive to purchase, which can limit its use in some labs.
未来方向
There are a number of potential future directions for research on 2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid. One area of interest is in the treatment of addiction, particularly for drugs like cocaine and methamphetamine. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the basic mechanisms of GABA-AT inhibition and the effects of increased GABA levels on brain function.
合成方法
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 3-carbamoylcyclobutanone with piperidine in the presence of acetic anhydride to form 1-[(3-carbamoylcyclobutyl)carbamoyl]piperidine. This compound is then reacted with chloroacetic acid to form this compound.
科学研究应用
2-[1-[(3-Carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid has been extensively studied in preclinical and clinical settings for a variety of applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that increasing GABA levels in the brain can reduce drug-seeking behavior and prevent relapse in animal models of addiction. This compound has also shown promise in the treatment of epilepsy, anxiety disorders, and schizophrenia.
属性
IUPAC Name |
2-[1-[(3-carbamoylcyclobutyl)carbamoyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c14-12(19)9-5-10(6-9)15-13(20)16-3-1-2-8(7-16)4-11(17)18/h8-10H,1-7H2,(H2,14,19)(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVASAGCKNMTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC(C2)C(=O)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethyl-3-methoxyphenyl)-1-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-1-methylurea](/img/structure/B7342488.png)
![1-(2-chloro-4-methylthiophen-3-yl)-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342495.png)
![3-[(4-Fluoro-2-morpholin-4-ylphenyl)carbamoyl-methylamino]cyclobutane-1-carboxamide](/img/structure/B7342516.png)

![1-[4-(methoxymethyl)-3-(trifluoromethyl)phenyl]-3-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]urea](/img/structure/B7342529.png)
![(1R,2R)-2-(5-bromothiophen-3-yl)-N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7342540.png)
![[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidin-3-yl]-[(3S)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7342548.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342552.png)
![N-[(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]-4-(2,2-difluorocyclopropyl)oxybenzamide](/img/structure/B7342559.png)
![1-[3-cyano-4-(methoxymethyl)phenyl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7342566.png)
![(1R,2R)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342569.png)
![(2S,3S)-N-[(1-benzylpyrazol-3-yl)methyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7342573.png)
![(2R,5S)-2-N-[cyclohexyl-[3-(trifluoromethyl)phenyl]methyl]oxolane-2,5-dicarboxamide](/img/structure/B7342581.png)
![[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidin-3-yl]-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]methanone](/img/structure/B7342606.png)